molecular formula C21H25N5O3 B2556153 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 1904412-31-2

3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2556153
CAS No.: 1904412-31-2
M. Wt: 395.463
InChI Key: RDGGUXPGJHMGBR-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core pyrazole ring. The initial step may involve the condensation of appropriate precursors to form the pyrazole scaffold, followed by subsequent functionalization to introduce the phenyl and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups in the molecule allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions can be performed using electrophiles such as halogens or carbonyl compounds.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical and chemical properties, making them suitable for different applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a potential therapeutic agent. Its ability to interact with biological targets can be explored for drug discovery and development.

Medicine: In medicine, this compound may be investigated for its pharmacological properties. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core structure and are known for their diverse biological activities.

  • Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are used in various chemical and pharmaceutical applications.

  • Piperidine derivatives: These compounds feature the piperidine ring and are used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness: 3-Phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Biological Activity

The compound 3-phenyl-1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione , a derivative of imidazolidine and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Imidazolidine-2,4-dione
  • Substituents :
    • A phenyl group
    • A piperidine moiety linked to a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group

The molecular formula is C19H25N3O2C_{19}H_{25}N_3O_2, and its molecular weight is approximately 325.43 g/mol.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promise in targeting various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Pyrazoles have been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains. For example, certain pyrazole derivatives were effective against Escherichia coli, Staphylococcus aureus, and various phytopathogenic fungi .

The biological activity of this compound is likely attributed to the following mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit various enzymes involved in cancer progression and inflammation. For instance, they can act as inhibitors of protein tyrosine phosphatases (PTP), which play critical roles in cellular signaling pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Antioxidant Activity : Some pyrazoles exhibit antioxidant properties that can protect cells from oxidative stress, which is a contributing factor in cancer development .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of compounds structurally related to this compound:

StudyCompound TestedBiological ActivityFindings
Pyrazole DerivativesAnticancerInduced apoptosis in MCF-7 cells with IC50 values <10 µM
Isoxazole-PyrazoleAntifungalShowed significant activity against Candida albicans
PTP InhibitorsAnti-inflammatoryReduced TNF-alpha levels by up to 85% at 10 µM

Properties

IUPAC Name

3-phenyl-1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-19(15(2)23(3)22-14)20(28)24-11-9-16(10-12-24)25-13-18(27)26(21(25)29)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGGUXPGJHMGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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